molecular formula C15H11N3 B14804950 2-(1H-indol-2-yl)-1H-benzo[d]imidazole

2-(1H-indol-2-yl)-1H-benzo[d]imidazole

Cat. No.: B14804950
M. Wt: 233.27 g/mol
InChI Key: STMZATNMQGQOAR-UHFFFAOYSA-N
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Description

2-(1H-indol-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both indole and benzimidazole. These two moieties are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the benzimidazole ring is composed of a benzene ring fused to an imidazole ring. The fusion of these two rings in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with indole-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the indole and benzimidazole rings. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

2-(1H-indol-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring.

    Benzimidazole: A bicyclic compound with a benzene ring fused to an imidazole ring.

    2-(1H-indol-3-yl)-1H-benzo[d]imidazole: A similar compound with the indole moiety attached at the 3-position instead of the 2-position.

Uniqueness

2-(1H-indol-2-yl)-1H-benzo[d]imidazole is unique due to the specific fusion of the indole and benzimidazole rings at the 2-position of the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(1H-indol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C15H11N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-9,16H,(H,17,18)

InChI Key

STMZATNMQGQOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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